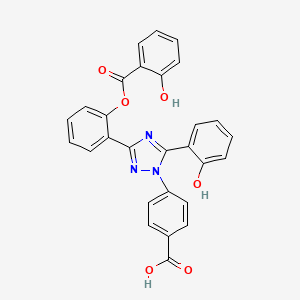

Deferasirox Salicyloyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .

Synthesis Analysis

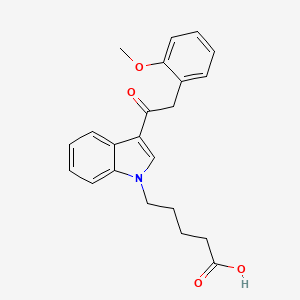

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .Wissenschaftliche Forschungsanwendungen

Iron Chelation Therapy

Deferasirox is a cornerstone in the treatment of transfusional chronic iron overload, demonstrating efficacy in reducing liver iron concentrations (LIC) and serum ferritin levels across a spectrum of conditions including beta-thalassemia, sickle cell disease, myelodysplastic syndrome, and other chronic anemias. Its oral administration offers a convenient alternative to traditional chelation therapies, emphasizing its role in managing chronic iron overload (Yang, Keam, & Keating, 2007; Tanaka, 2014).

Pharmacological Insights

Research into the clinical pharmacology of Deferasirox underscores its effectiveness in reducing body iron in patients with both transfusion-dependent anemias and non-transfusion-dependent thalassemia. Its pharmacokinetic and pharmacodynamic profile supports once-daily dosing for effective chelation, with studies indicating sustained suppression of labile plasma iron without interdose rebound, thus protecting organs from potential tissue damage (Tanaka, 2014).

Efficacy in Various Conditions

Investigations have also highlighted Deferasirox's role in conditions beyond traditional transfusional iron overload. For instance, it has been evaluated as adjunctive therapy for mucormycosis, albeit with mixed outcomes, suggesting the complexity of its application in fungal infections and the need for further research to delineate its efficacy and safety in such contexts (Donnelly & Lahav, 2012).

Advances in Iron Chelation

Recent advances in iron chelation therapy emphasize the nuanced application of Deferasirox, including its combination with other chelators to address specific clinical challenges, such as cardiac iron overload or to mitigate side effects intolerable to some patients. This approach underscores the evolving strategies in managing iron overload, aiming to tailor therapy to individual patient needs and optimize outcomes (Sheth, 2014).

Clinical Implications

The clinical implications of Deferasirox extend to its potential in improving hematological parameters in transfusion-dependent patients with myelodysplastic syndrome, highlighting its impact beyond iron chelation to possibly influence disease progression and patient survival (Molica, Salaroli, Alimena, & Breccia, 2014).

Safety And Hazards

Zukünftige Richtungen

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

Eigenschaften

IUPAC Name |

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJCIIYZDKOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferasirox Salicyloyl Ester | |

CAS RN |

1395346-28-7 |

Source

|

| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)